(4-Butyl-2-iodophenyl)hydrazine
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Overview
Description
(4-Butyl-2-iodophenyl)hydrazine is an organic compound with the molecular formula C10H15IN2 It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with a butyl group at the 4-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butyl-2-iodophenyl)hydrazine typically involves the iodination of a butyl-substituted phenylhydrazine. One common method is the reaction of 4-butylphenylhydrazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and hydrazine derivatives.
Chemical Reactions Analysis
Types of Reactions
(4-Butyl-2-iodophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The iodine atom can be reduced to form a butyl-substituted phenylhydrazine.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Azo compounds.
Reduction: 4-Butylphenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(4-Butyl-2-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butyl-2-iodophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and iodine functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Butylphenylhydrazine: Lacks the iodine atom, leading to different reactivity and applications.
2-Iodophenylhydrazine: Lacks the butyl group, affecting its solubility and interaction with other molecules.
Phenylhydrazine: The simplest hydrazine derivative, used as a reference compound in many studies.
Uniqueness
(4-Butyl-2-iodophenyl)hydrazine is unique due to the presence of both a butyl group and an iodine atom on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity from the butyl group and enhanced reactivity from the iodine atom. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-butyl-2-iodophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNTISPQSJWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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